1-Methyl-4-propyl-2-pyrazoline

Lipophilicity Partition coefficient Drug-like properties

1-Methyl-4-propyl-2-pyrazoline is a heterocyclic compound belonging to the 2-pyrazoline class, characterized by a methyl group at N-1 and a propyl group at C-4. It is listed in authoritative databases including PubChem (CID and the NIST Mass Spectrometry Data Center, with experimental GC-MS and spectroscopic data available.

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
CAS No. 33063-77-3
Cat. No. B13833893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-propyl-2-pyrazoline
CAS33063-77-3
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCCC1CN(N=C1)C
InChIInChI=1S/C7H14N2/c1-3-4-7-5-8-9(2)6-7/h5,7H,3-4,6H2,1-2H3
InChIKeySUETXQJIPUGALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-propyl-2-pyrazoline (CAS 33063-77-3): A Distinct 4-Propyl-Substituted 2-Pyrazoline for Research and Industrial Procurement


1-Methyl-4-propyl-2-pyrazoline is a heterocyclic compound belonging to the 2-pyrazoline class, characterized by a methyl group at N-1 and a propyl group at C-4. It is listed in authoritative databases including PubChem (CID 557774) and the NIST Mass Spectrometry Data Center, with experimental GC-MS and spectroscopic data available [1][2]. The compound serves as a reference standard and synthetic building block in heterocyclic chemistry.

Why Generic Substitution Fails: Physicochemical Consequences of the 4-Propyl Substituent in 1-Methyl-4-propyl-2-pyrazoline


Within the 1-methyl-2-pyrazoline series, variation of the C-4 alkyl substituent profoundly influences lipophilicity, molecular flexibility, and chromatographic behavior. Even a single methylene difference (ethyl vs. propyl) alters XLogP3 by approximately 0.5 log units and impacts GC retention characteristics [1][2]. Substituting with an uncharacterized analog risks introducing unverified retention time shifts, solubility changes, and detection limit variations, compromising assay reproducibility and regulatory compliance.

1-Methyl-4-propyl-2-pyrazoline (CAS 33063-77-3) Quantitative Differentiation Evidence


Enhanced Lipophilicity (XLogP3) of 1-Methyl-4-propyl-2-pyrazoline Relative to 4-Ethyl Homolog

1-Methyl-4-propyl-2-pyrazoline exhibits a computed XLogP3 value of 1.4, compared to 0.9 for its 4-ethyl analog (CID 557773), representing a 0.5 log unit increase [1][2]. This difference predicts enhanced membrane permeability and organic phase partitioning.

Lipophilicity Partition coefficient Drug-like properties

Increased Molecular Weight and Rotatable Bond Count Differentiate 1-Methyl-4-propyl-2-pyrazoline from Shorter Alkyl Analogs

The molecular weight of 1-methyl-4-propyl-2-pyrazoline is 126.20 g/mol with 2 rotatable bonds, versus 112.17 g/mol and 1 rotatable bond for the 4-ethyl analog [1][2]. This difference influences both mass spectrometric detection and molecular flexibility.

Molecular weight Rotatable bonds Physicochemical properties

Distinct GC-EI-MS Fingerprint: Molecular Ion and Base Peak Differentiation from 4-Ethyl Homolog

The GC-EI-MS spectrum (EI-B, 70 eV) of 1-methyl-4-propyl-2-pyrazoline displays a molecular ion at m/z 126 and a base peak at m/z 83, with additional fragments at m/z 42, 56, and 43 [1]. The 4-ethyl analog produces a molecular ion at m/z 112, corresponding to its lower molecular mass [2]. The 14 Da difference in molecular ion provides unambiguous identification.

GC-MS Mass spectrometry Reference standard

Optimal Application Scenarios for 1-Methyl-4-propyl-2-pyrazoline (CAS 33063-77-3) Based on Quantitative Differentiation


Lipid-Rich Sample Extraction and Membrane Permeation Assays

With an XLogP3 of 1.4—0.5 log units higher than the 4-ethyl analog [1]—1-methyl-4-propyl-2-pyrazoline is better suited for partitioning into lipid-rich matrices. Researchers studying membrane permeability or designing lipid-based extraction protocols can leverage this enhanced lipophilicity for improved recovery and sensitivity in LC-MS or GC-MS workflows.

Gas Chromatography–Mass Spectrometry (GC-MS) Reference Standard for Homolog Differentiation

The distinct GC-EI-MS molecular ion at m/z 126 and base peak at m/z 83 [2] enable unambiguous discrimination from the 4-ethyl analog (m/z 112). Analytical laboratories requiring certified reference standards for method validation, retention time locking, or spectral library building can rely on this compound as a well-characterized, spectrally unique member of the 1-methyl-2-pyrazoline series.

Structure-Activity Relationship (SAR) Studies Involving Alkyl Chain Length Optimization

The additional rotatable bond (2 vs. 1 for the ethyl analog) and increased molecular weight (126.20 vs. 112.17 g/mol) [3] make 1-methyl-4-propyl-2-pyrazoline a valuable probe in SAR campaigns. Medicinal chemists exploring the impact of C-4 alkyl chain length on target binding, metabolic stability, or off-target selectivity can use this compound as a defined intermediate between shorter and longer alkyl-substituted pyrazolines.

Quote Request

Request a Quote for 1-Methyl-4-propyl-2-pyrazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.